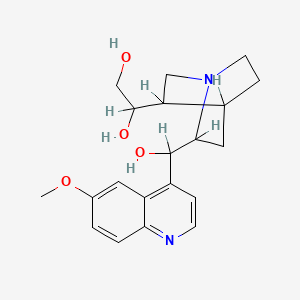

Quinine-10,11-dihydrodiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinine-10,11-dihydrodiol, also known as this compound, is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimalarial Activity

Quinine-10,11-dihydrodiol exhibits antimalarial properties similar to its parent compound, quinine. It is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies indicate that quinine derivatives can enhance the efficacy of existing treatments, especially in cases where resistance to traditional antimalarials is observed .

Table 1: Efficacy of Quinine Derivatives Against Plasmodium falciparum

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Quinine | 0.89 | Inhibition of heme polymerization |

| This compound | TBD | Similar to quinine; potential synergism |

Cardiovascular Effects

This compound has been studied for its effects on cardiac arrhythmias. Quinidine, another derivative of quinine, is known to restore normal sinus rhythm and treat atrial fibrillation. Research indicates that this compound may possess similar electrophysiological properties, making it a candidate for further studies in cardiac therapy .

Table 2: Effects on Cardiac Function

| Study Type | Findings |

|---|---|

| Animal Models | Reduced arrhythmia incidence |

| Clinical Trials | Potential use in atrial fibrillation treatment |

Metabolic Pathways

The metabolism of quinine to this compound involves cytochrome P450 enzymes. Studies have shown that this metabolite can be detected in biological fluids such as urine and bile, indicating its systemic exposure and potential accumulation in patients with impaired renal function .

Table 3: Metabolic Profile

| Metabolite | Detection Method | Biological Fluid |

|---|---|---|

| This compound | Gas Chromatography/MS | Human Urine |

| Other Dihydrodiols | HPLC | Rat Bile |

Toxicological Considerations

While quinine is associated with certain toxicities (e.g., cinchonism), studies suggest that this compound may exhibit a different safety profile. Monitoring plasma concentrations in patients with chronic renal failure has revealed altered pharmacokinetics that could influence dosing strategies .

Treatment of Severe Malaria

A clinical study involving children with severe malaria demonstrated that high-dose regimens of quinine resulted in better outcomes compared to lower doses. Although specific data on this compound was not reported, the findings underscore the importance of optimizing dosing strategies for effective treatment .

Case Study Summary: High-Dose Quinine Regimen

- Population: 59 children with severe malaria

- Findings: Faster parasite clearance with high-dose intravenous administration

- Implications: Potential relevance for dosing strategies involving metabolites like this compound

Use in Cardiac Arrhythmias

Research on quinidine's effectiveness in treating arrhythmias provides a framework for exploring similar applications for this compound. Further clinical trials are necessary to establish efficacy and safety profiles.

Propriétés

Numéro CAS |

73522-91-5 |

|---|---|

Formule moléculaire |

C20H26N2O4 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

1-[6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H26N2O4/c1-26-13-2-3-17-15(9-13)14(4-6-21-17)20(25)18-8-12-5-7-22(18)10-16(12)19(24)11-23/h2-4,6,9,12,16,18-20,23-25H,5,7-8,10-11H2,1H3 |

Clé InChI |

RPKYUNIXMGUACR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C(CO)O)O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C(CO)O)O |

Synonymes |

quinine-10,11-dihydrodiol quinine-10,11-dihydrodiol, (8alpha,9R,10S)-isomer quinine-10,11-dihydrodiol, (9S,10R)-isomer quinine-10,11-dihydrodiol, (9S,10S)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.